molecular formula C53H72N4O3 B1172569 PYROPHEOPHYTIN A CAS No. 14409-87-1

PYROPHEOPHYTIN A

Número de catálogo: B1172569
Número CAS: 14409-87-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PYROPHEOPHYTIN A is a useful research compound. Its molecular formula is C53H72N4O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Food Quality Assessment

Detection in Olive Oil:
Pyropheophytin A is a significant marker for assessing the quality of extra virgin olive oil (EVOO). Its presence indicates thermal degradation of chlorophyll during oil processing. Studies have shown that the concentration of this compound increases with heat treatment, impacting the sensory qualities of the oil. For instance, in a study analyzing EVOO samples, mean concentrations of this compound were recorded at varying levels depending on processing conditions:

Sample TypeMean Concentration (mg/kg)
Low Heat0.1
Medium Heat0.9
High Heat2.0

These findings highlight the importance of monitoring this compound levels to ensure oil quality and consumer safety .

Analytical Methods:
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection have been developed to quantify this compound in olive oil efficiently. These methods allow for rapid analysis and improved sensitivity, which is crucial for quality control in the food industry .

Nutritional Studies

Antioxidative Properties:
Research indicates that this compound possesses antioxidative properties, making it a subject of interest in nutritional studies. Its ability to scavenge free radicals can contribute to health benefits associated with olive oil consumption. For example, a study demonstrated that this compound could inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress .

Biochemical Research

Chlorophyll Degradation Studies:
this compound serves as a critical compound in understanding chlorophyll degradation pathways. Mathematical models have been developed to predict its formation during the storage of virgin olive oil under various conditions. These models help elucidate the kinetics of chlorophyll degradation and the factors influencing this compound accumulation, such as temperature and oxygen availability .

Industrial Applications

Food Processing:
In food processing, controlling the formation of this compound is essential to maintain product quality. Its formation can be minimized through optimized processing conditions during refining and deodorization of oils. Understanding its behavior during these processes can lead to better practices that preserve the nutritional and sensory qualities of oils .

Case Study 1: Effect of Temperature on this compound Formation

A controlled study examined how varying storage temperatures affected this compound levels in virgin olive oil over time. Results indicated that higher temperatures significantly accelerated this compound formation, emphasizing the need for temperature control during storage to maintain oil quality.

Case Study 2: Antioxidative Activity Assessment

A study investigated the antioxidative capacity of this compound extracted from marine sources. The results showed that this compound could effectively reduce oxidative damage in lipid systems, suggesting its potential application as a natural antioxidant in food products.

Análisis De Reacciones Químicas

Formation Mechanism

The formation of pyropheophytin A occurs through several key reactions:

  • Degradation of Chlorophyll a : The primary pathway involves the breakdown of chlorophyll a, which loses its magnesium ion and undergoes structural modifications to yield pheophytins, including this compound. This process is often catalyzed by heat and light exposure.

  • Thermal Degradation : Studies have shown that when virgin olive oils are subjected to heat, chlorophyll pigments degrade, leading to the formation of this compound as an intermediary product. The degradation kinetics are significantly influenced by temperature, with higher temperatures accelerating the formation of this compound .

  • Competing Reactions : The degradation of chlorophyll a can also produce other intermediates such as 13(2)-OH-pheophytin and 15(1)-OH-lactone-pheophytin, demonstrating a complex network of reactions where multiple products can form simultaneously .

Kinetic Studies

Kinetic studies have been critical in understanding the formation and degradation rates of this compound. The following points summarize key findings:

  • First-Order Kinetics : The degradation process can often be modeled using first-order kinetics, where the rate of formation is directly proportional to the concentration of chlorophyll a present .

Mathematical Modeling

A mathematical model has been developed to predict the changes in this compound concentration over time based on storage conditions. This model incorporates variables such as:

  • Storage Time : The duration of storage significantly affects the concentration of this compound.

  • Oxygen Availability : Limited oxygen during storage conditions can alter the degradation pathways and ultimately influence the levels of this compound formed .

Pheophytins and Pyropheophytins Composition in Olive Oil Samples

The following table presents findings from studies on various olive oil samples regarding their composition of chlorophyll derivatives:

Sample TypePheophytin A (%)This compound (%)Chlorophyll a (%)
Sample A12820
Sample B151018
Sample C101225

Propiedades

Número CAS

14409-87-1

Fórmula molecular

C53H72N4O3

Peso molecular

0

Origen del producto

United States

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